molecular formula C8H16ClNO4S B1378973 tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate CAS No. 1196153-59-9

tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate

Cat. No.: B1378973
CAS No.: 1196153-59-9
M. Wt: 257.74 g/mol
InChI Key: OMSPDJMNLOWPPG-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate (CAS 1196153-59-9) is a specialized carbamate derivative featuring a reactive chlorosulfonyl (-SO₂Cl) group. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceutical and materials research. Its structure combines a tert-butyl carbamate protecting group with a propyl linker terminated by a sulfonyl chloride moiety, enabling nucleophilic substitution reactions for further functionalization .

Properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPDJMNLOWPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206883
Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
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Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-59-9
Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
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Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
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Record name tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate
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Preparation Methods

Methodology:

  • Reagents: Chlorosulfonyl isocyanate (CSI), carbamate derivatives (e.g., tert-butyl carbamate), and a suitable solvent such as dichloromethane (DCM).
  • Conditions: Reactions are generally conducted at low temperatures (0°C to room temperature) to control reactivity and minimize side reactions.
  • Procedure: As per research, CSI reacts with primary amines or carbamate derivatives to form chlorosulfonyl carbamates via nucleophilic attack, with the reaction monitored by TLC and IR spectroscopy.

Reaction Scheme:

Carbamate derivative + CSI → N-[3-(chlorosulfonyl)propyl]carbamate

Note: The process involves carbamoylation and sulfamoylation steps, often facilitated by the presence of bases like triethylamine to neutralize HCl formed during the reaction.

Use of Protecting Groups and Optimization

  • Protecting groups: To prevent undesired side reactions, amino groups are protected using carbobenzoxy or tert-butoxycarbonyl (Boc) groups, as indicated in.
  • Optimization parameters: Temperature, solvent choice, and molar ratios are crucial for yield maximization. For example, conducting the reaction at 0°C in anhydrous conditions yields higher purity products.

Alternative Synthesis via Isocyanate Intermediates

Research describes an alternative route involving chlorosulfonyl isocyanate reacting with amines to generate chlorosulfonyl ureas, which can be further transformed into the desired carbamate derivatives. This method involves:

  • Formation of chlorosulfonyl urea intermediates.
  • Subsequent functionalization to incorporate the tert-butyl group via carbamate formation.

Preparation Data Summary

Step Reagents Conditions Key Features References
Chlorosulfonylation CSI + carbamate 0°C to RT, anhydrous Nucleophilic attack, controlled temperature ,,
Protection Boc or carbobenzoxy Standard protecting group protocols Protect amino groups
Intermediate formation Chlorosulfonyl urea Room temperature, inert atmosphere Versatile intermediate

Research Findings and Data

  • Yield: Typical yields for the chlorosulfonylation step range from 85% to 95%, depending on reaction conditions.
  • Spectroscopic confirmation: IR spectra show characteristic SO2 stretches (~1350-1150 cm$$^{-1}$$), and NMR data confirm the presence of the chlorosulfonyl and carbamate groups.
  • Purification: Products are purified via column chromatography or recrystallization from suitable solvents such as dichloromethane/methanol mixtures.

Summary of the Most Effective Method

The most reliable synthesis involves:

  • Reacting a protected carbamate (e.g., tert-butyl carbamate) with chlorosulfonyl isocyanate at low temperature.
  • Carefully controlling the reaction environment to prevent side reactions.
  • Purifying the product via chromatography and confirming structure via IR and NMR spectroscopy.

This approach ensures high yield, purity, and reproducibility, supported by multiple research sources and patent data.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Sulfonamide, Sulfonate, or Sulfonothioate Derivatives: Formed from nucleophilic substitution reactions.

    Carboxylic Acid and Alcohol: Formed from hydrolysis.

    Amine: Formed from reduction.

Scientific Research Applications

Organic Synthesis

tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. It can be utilized to create sulfonamide derivatives, which have applications in drug development.

Table 1: Synthetic Applications

Application TypeDescription
Pharmaceuticals Intermediate for drug synthesis targeting infectious diseases and cancer.
Agrochemicals Used in the development of herbicides and fungicides through the formation of sulfonamide linkages.

Biological Studies

The compound has potential applications in biological research, particularly in studying protein-ligand interactions and enzyme mechanisms. The chlorosulfonyl group enhances its reactivity towards nucleophilic sites on proteins, allowing for covalent modification.

Case Study: Protein Interaction

Research indicates that this compound can inhibit enzymatic activity by modifying active sites on target proteins. This property is useful for investigating enzyme functions and developing enzyme inhibitors.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential role in drug discovery, especially as a precursor for designing enzyme inhibitors.

Table 2: Medicinal Applications

ApplicationPotential Use
Enzyme Inhibition Development of therapeutics targeting specific enzymes involved in disease pathways.
Antimicrobial Properties Investigated for antibacterial and antifungal activity due to its ability to interact with cellular components.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which acts as an electrophilic center. The compound can modify proteins and other biomolecules by forming sulfonamide or sulfonate linkages, thereby altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate with structurally related carbamate derivatives, highlighting key differences in molecular properties, functional groups, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group(s) Reactivity & Applications Reference
This compound C₈H₁₆ClNO₄S¹ 257.52¹ Chlorosulfonyl (-SO₂Cl) Nucleophilic substitution (e.g., sulfonamide formation); intermediate in drug synthesis.
tert-Butyl (3-methacrylamidopropyl)carbamate C₁₂H₂₂N₂O₃ 242.32 Methacrylamide Polymerization (e.g., crosslinking in hydrogels); materials science applications.
tert-Butyl [3-(methylamino)propyl]carbamate hydrochloride C₉H₂₀ClN₂O₂ 232.72 Methylamino (-NHCH₃) Alkylation/acylation precursor; pharmaceutical intermediate (e.g., kinase inhibitors).
tert-Butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate C₁₃H₂₄FN₂O₂ 261.34 Fluoropiperidine Bioactive molecule synthesis (e.g., anticoagulants, receptor modulators).
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate C₁₅H₁₉ClN₃O₃ 324.78 Benzimidazolone Intermediate in kinase inhibitors (e.g., anticoagulant rivaroxaban synthesis).

Reactivity and Functional Group Analysis

  • Chlorosulfonyl Group : The -SO₂Cl group in the target compound is highly electrophilic, facilitating reactions with amines or alcohols to form sulfonamides or sulfonate esters. This contrasts with the methacrylamide group in , which undergoes radical polymerization for crosslinked polymers.
  • Fluoropiperidine and Benzimidazolone : The fluorinated piperidine in enhances metabolic stability and binding affinity in drug candidates, while the benzimidazolone moiety in contributes to kinase inhibition via hydrogen bonding.
  • Methylamino Group: The basic -NHCH₃ group in allows for pH-dependent reactivity, useful in controlled drug release systems.

Stability and Handling Considerations

  • Chlorosulfonyl Derivative : Moisture-sensitive due to -SO₂Cl; requires anhydrous conditions .
  • Methacrylamide Derivative : Stable under ambient conditions but requires UV initiators for polymerization .
  • Hydrochloride Salts : Compounds like are hygroscopic and typically stored under inert atmospheres.

Biological Activity

Tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate is a synthetic organic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group, a chlorosulfonyl moiety, and a carbamate functional group, suggest various biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on available research data.

Chemical Structure and Properties

  • Molecular Formula: C₈H₁₆ClN₁O₄S
  • Molecular Weight: 257.73 g/mol
  • IUPAC Name: tert-butyl N-(3-chlorosulfonylpropyl)carbamate
  • SMILES Notation: CC(C)(C)OC(=O)NCCCS(=O)(=O)Cl

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of Carbamate:
    3 chloropropylamine+tert butyl chloroformate 3 chloropropyl carbamic acid tert butyl ester\text{3 chloropropylamine}+\text{tert butyl chloroformate}\rightarrow \text{ 3 chloropropyl carbamic acid tert butyl ester}
  • Introduction of Chlorosulfonyl Group:
     3 chloropropyl carbamic acid tert butyl ester+chlorosulfonic acidtert butyl N 3 chlorosulfonyl propyl carbamate\text{ 3 chloropropyl carbamic acid tert butyl ester}+\text{chlorosulfonic acid}\rightarrow \text{tert butyl N 3 chlorosulfonyl propyl carbamate}

The biological activity of this compound is primarily attributed to the reactivity of the chlorosulfonyl group. This group acts as an electrophile, allowing the compound to form covalent bonds with nucleophiles such as proteins and enzymes. This interaction may lead to:

  • Inhibition of Enzymatic Activity: By modifying active sites on proteins, potentially disrupting their function.
  • Antimicrobial Properties: The compound may exhibit antibacterial or antifungal properties due to its ability to interact with cellular components.

Biological Activity Insights

Research on the specific biological activities of this compound is limited; however, its structural components indicate potential pharmacological properties. The chlorosulfonyl moiety is known to enhance the reactivity of compounds, suggesting possible interactions with biological targets that could lead to therapeutic applications.

Potential Applications

  • Antibacterial and Antifungal Activity: Preliminary studies indicate that compounds with similar structures often show antimicrobial properties.
  • Protein Interaction Studies: Interaction studies suggest that this compound may modify proteins through covalent bonding, leading to potential therapeutic implications.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesNotable Activities
Tert-butyl (3-fluorosulfonyl)propyl carbamateFluorosulfonyl groupEnhanced solubility and bioavailability; potential antimicrobial properties
AcamprosateAntiglutamatergic agentNeuropharmacological effects; used in treating alcohol dependence

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research indicates that similar carbamates can exhibit significant biological activities. For instance, studies on sulfonamide derivatives demonstrate their capacity to inhibit bacterial growth and interact with various biomolecules .

Q & A

Basic Synthesis Optimization

Q: How can reaction conditions be optimized for synthesizing tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate to improve yield? A: Optimization can be achieved by varying solvents, bases, and reaction temperatures. For example, in analogous syntheses, acetonitrile with potassium carbonate (K₂CO₃) under reflux (e.g., 80°C) is effective for carbamate formation . Kinetic monitoring using techniques like TLC or in-situ IR spectroscopy can identify intermediate formation and guide adjustments. Purification via column chromatography or recrystallization from mixed solvents (e.g., ethyl acetate/hexane) enhances yield and purity .

Advanced Structural Analysis

Q: What role do hydrogen-bonding interactions play in the crystal stability of this compound? A: Hydrogen bonds (e.g., N–H⋯O and C–H⋯O) stabilize crystal packing by forming dimeric or chain motifs. In related carbamates, bifurcated N–H⋯O hydrogen bonds between the carbamate NH and carbonyl/sulfonyl groups create centrosymmetric dimers, while C–H⋯O interactions extend these into 1D chains . X-ray crystallography (using SHELX programs ) and Hirshfeld surface analysis are critical for quantifying these interactions.

Basic Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? A:

  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (~1.4 ppm for CH₃), carbamate NH (~5.5 ppm), and chlorosulfonyl protons (δ ~3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve bond angles (e.g., C–S–O ~105–110°) and torsional parameters (e.g., C11–N1–C2–C1 dihedral angles) to validate geometry . Use SHELXL for refinement .
  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbamate (C=O, ~1700 cm⁻¹) functional groups .

Advanced Computational Modeling

Q: How can computational methods predict the reactivity and stereoelectronic properties of this compound? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For stereochemical analysis, parameters like Rogers’ η or Flack’s x (for enantiomorph-polarity estimation) assess chirality in non-centrosymmetric crystals . Molecular dynamics simulations can further evaluate solvation effects on stability .

Contradiction Analysis in Reaction Outcomes

Q: How can researchers resolve discrepancies in reaction yields or byproduct formation during scale-up? A: Use Design of Experiments (DoE) to test variables (e.g., stoichiometry, solvent polarity). For example, excess chlorosulfonyl reagent may lead to sulfonamide byproducts, detectable via LC-MS. In-situ monitoring (e.g., ReactIR) identifies transient intermediates, while quenching protocols (e.g., ice-cold water) minimize hydrolysis . Statistical tools like ANOVA isolate critical factors affecting yield.

Biological Activity Assessment

Q: What methodologies are suitable for evaluating this compound’s potential as a CDC25 phosphatase inhibitor? A:

  • Enzyme Assays : Measure IC₅₀ values using recombinant CDC25B and fluorescent substrates (e.g., OMFP). Include positive controls (e.g., NSC 663284) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with the catalytic cysteine residue. Validate with mutagenesis (e.g., Cys473Ser) .
  • Cellular Assays : Test anti-proliferative activity in leukemia (e.g., K562) or cancer cell lines (e.g., MCF-7) via MTT assays .

Stability and Degradation Pathways

Q: How does the tert-butyl carbamate group influence the compound’s stability under acidic or oxidative conditions? A: The tert-butyl group provides steric protection against hydrolysis. However, strong acids (e.g., TFA) cleave the carbamate to release CO₂ and the amine. Oxidative conditions (e.g., H₂O₂) may sulfoxidize the chlorosulfonyl group. Accelerated stability studies (40°C/75% RH) with HPLC tracking quantify degradation products .

Comparative Reactivity of Chlorosulfonyl Group

Q: How does the chlorosulfonyl moiety affect nucleophilic substitution reactions compared to other leaving groups? A: The –SO₂Cl group is highly electrophilic, reacting with amines/thiols at room temperature. Its reactivity surpasses mesylates (–SO₃Me) due to stronger electron-withdrawing effects. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates. Competing hydrolysis (to –SO₃H) can be mitigated using anhydrous conditions .

Crystallographic Data Interpretation

Q: How can researchers address ambiguities in hydrogen atom positioning during X-ray refinement? A: For C-bound H atoms, use riding models with standardized bond lengths (e.g., 0.93–0.97 Å). For N–H groups, refine positions via Fourier difference maps. Validate using SHELXL’s AFIX commands and check residual density (<0.3 eÅ⁻³) .

Environmental and Safety Considerations

Q: What safety protocols are critical when handling this compound in the lab? A: Use fume hoods, nitrile gloves, and P95 respirators to avoid inhalation/contact. Chlorosulfonyl groups release HCl upon hydrolysis; neutralize spills with NaHCO₃. Store at 2–8°C under nitrogen to prevent moisture ingress .

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